Diacetic peroxydicarbonic dianhydride

Description

Contextualization within Organic Peroxide and Anhydride (B1165640) Chemistry

Diacetic peroxydicarbonic dianhydride belongs to the diacyl peroxide class of organic compounds, which are characterized by two acyl groups linked by a peroxide bridge (-O-O-). researchgate.net This peroxide linkage is relatively weak, with a bond dissociation energy that makes these compounds susceptible to decomposition upon heating or irradiation, leading to the formation of free radicals. researchgate.netresearchgate.net This property is central to their primary application as radical initiators in various chemical reactions. researchgate.net

As a dianhydride of peroxydicarbonic acid, it also shares characteristics with carboxylic anhydrides, which are derivatives of carboxylic acids. The synthesis of diacyl peroxides, including this compound, often involves the reaction of an acid anhydride (in this case, acetic anhydride) with hydrogen peroxide. acs.orgresearchgate.net The dual functionality of being both a peroxide and an anhydride derivative contributes to its unique reactivity and utility in chemical synthesis.

Historical Evolution of Peroxydicarbonate Compounds in Chemical Synthesis

The discovery of this compound dates back to 1858 by the chemist Benjamin Collins Brodie. acs.org He first synthesized the compound by treating glacial acetic acid with barium peroxide in anhydrous diethyl ether. acs.org This discovery was part of the broader exploration of peroxides that began with the synthesis of barium peroxide by Alexander von Humboldt in 1799 and the subsequent preparation of hydrogen peroxide by Louis Jacques Thénard in the early 19th century.

The wider class of diacyl peroxides, to which this compound belongs, gained prominence in the early 20th century with the advent of polymer chemistry. researchgate.net Their ability to generate free radicals upon decomposition made them ideal initiators for polymerization reactions, a role they continue to play in both industrial and academic research settings. researchgate.net Early investigations into the preparation of diacetyl peroxide often utilized ethyl ether as a solvent due to the compound's high shock sensitivity in its pure, crystalline form. researchgate.net

Contemporary Research Paradigms and Scholarly Significance

In modern chemical research, this compound and related diacyl peroxides are primarily investigated for their role as radical initiators. rsc.org This significance spans two major areas: polymer chemistry and organic synthesis.

In polymer chemistry, these compounds are instrumental in initiating the free-radical polymerization of vinyl monomers, such as acrylates and vinyl chloride. researchgate.netresearchgate.net The choice of initiator and reaction conditions allows for the control of polymerization rates and the properties of the resulting polymers. researchgate.net Research continues to explore new applications, including the grafting of polymers onto surfaces to modify their properties. researchgate.netnih.gov

In the realm of organic synthesis, the radicals generated from the decomposition of diacyl peroxides are harnessed to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org This has led to their use in a variety of synthetic transformations, including arylation and alkylation reactions. researchgate.net Contemporary research focuses on developing novel, efficient, and selective reactions that utilize these peroxides as practical and accessible reagents for constructing complex molecules. rsc.org The thermal decomposition kinetics of diacetyl peroxide, particularly the effects of different solvents on the reaction rate, remains a subject of study to better understand and control its reactivity. acs.orgacs.orglookchem.com

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₆O₄ |

| Molar Mass | 118.088 g·mol⁻¹ |

| Appearance | Colorless crystals or oily liquid |

| Melting Point | 30 °C (86 °F; 303 K) |

| Boiling Point | 121.4 °C (250.5 °F; 394.5 K) at 760 mmHg |

| Density | 1.163 g/cm³ |

| Solubility in water | Slight in cold water |

Data sourced from acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

71463-46-2 |

|---|---|

Molecular Formula |

C6H6O8 |

Molecular Weight |

206.11 g/mol |

IUPAC Name |

acetyloxycarbonylperoxycarbonyl acetate |

InChI |

InChI=1S/C6H6O8/c1-3(7)11-5(9)13-14-6(10)12-4(2)8/h1-2H3 |

InChI Key |

JEAIVVDKUUARLF-UHFFFAOYSA-N |

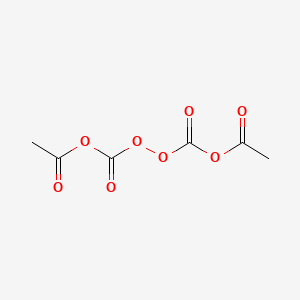

Canonical SMILES |

CC(=O)OC(=O)OOC(=O)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Diacetic Peroxydicarbonic Dianhydride

Established Synthetic Pathways and Reaction Conditions

The traditional synthesis of diacetic peroxydicarbonic dianhydride can be conceptually divided into two primary challenges: the creation of the peroxydicarbonate core and the formation of the terminal anhydride (B1165640) linkages.

The formation of the peroxydicarbonate group is a critical step, and several methods have been established for the synthesis of related peroxydicarbonate compounds. One prevalent method involves the reaction of a haloformate with a peroxide source. A common pathway begins with the reaction of an inorganic peroxide, such as hydrogen peroxide, with an alkali metal hydroxide (B78521) like sodium hydroxide to generate an alkali metal peroxide in situ. google.com This alkali metal peroxide is then reacted with a suitable haloformate. google.com

Another well-documented approach involves the direct reaction of an alkyl chloroformate with an aqueous solution of hydrogen peroxide and a base such as sodium or potassium hydroxide. google.com This reaction is typically carried out at low temperatures, ranging from -10°C to 30°C, to control the exothermic nature of the reaction and minimize decomposition of the peroxide product. google.com The reaction mixture is agitated for a specific duration, generally between 15 to 60 minutes, to ensure complete reaction. google.com

A more advanced and "green" approach to peroxodicarbonate synthesis is through electrosynthesis. This method involves the electrolysis of carbonate solutions, such as potassium carbonate, using specific electrode materials like platinum or boron-doped diamond (BDD) anodes. nih.gov This technique can produce concentrated peroxodicarbonate solutions efficiently. nih.gov

| Method | Reactants | Key Conditions | Reference |

| Alkali Metal Peroxide Route | Inorganic Peroxide (e.g., H₂O₂), Alkali Metal Hydroxide (e.g., NaOH), Haloformate | Formation of alkali metal peroxide in situ, followed by reaction with haloformate. | google.com |

| Direct Chloroformate Reaction | Alkyl Chloroformate, Hydrogen Peroxide, NaOH or KOH | Low temperatures (-10°C to 30°C), agitation. google.com | google.com |

| Electrosynthesis | Carbonate Solution (e.g., K₂CO₃) | Electrolysis using Pt or BDD anodes. nih.gov | nih.gov |

The formation of the dianhydride portion of the target molecule relies on established methods for creating anhydride bonds. A fundamental approach is the reaction of a carboxylic acid with an acid chloride. masterorganicchemistry.com In the context of this compound, this would involve a precursor containing the peroxydicarbonate core and terminal carboxylic acid groups, which would then be reacted with an acetyl chloride.

Another common method is the dehydration or condensation of two carboxylic acid molecules. fiveable.me This can be achieved by heating the carboxylic acids, often in the presence of a strong dehydrating agent. wikipedia.org Acetic anhydride itself is frequently used as a dehydrating agent in the synthesis of other anhydrides. wikipedia.org

The reaction between carboxylic acids and dialkyl dicarbonates, facilitated by a weak Lewis acid catalyst like magnesium chloride, also leads to the formation of anhydrides. organic-chemistry.org This method proceeds through the double addition of the acid to the dicarbonate. organic-chemistry.org For the synthesis of this compound, a dicarboxylic acid precursor containing the peroxydicarbonate unit could potentially be reacted with acetic dicarbonate.

| Method | Reactants | Key Conditions | Reference |

| Acid Chloride Route | Carboxylic Acid, Acid Chloride | Often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.com | masterorganicchemistry.com |

| Dehydration of Carboxylic Acids | Two Carboxylic Acid Molecules | Heating, often with a dehydrating agent (e.g., acetic anhydride). wikipedia.org | wikipedia.org |

| Dicarbonate Route | Carboxylic Acid, Dialkyl Dicarbonate | Presence of a Lewis acid catalyst (e.g., MgCl₂). organic-chemistry.org | organic-chemistry.org |

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over reaction parameters.

Catalysis can play a significant role in both the formation of the peroxydicarbonate and anhydride moieties. In anhydride synthesis from carboxylic acids and dialkyl dicarbonates, weak Lewis acids such as magnesium chloride are effective catalysts. organic-chemistry.org For enhancing the reactivity of anhydrides in subsequent reactions, nucleophilic catalysts like N,N-dimethylaminopyridine (DMAP) or pyridine can be employed. wikipedia.org While not directly for the synthesis of the anhydride itself, these catalysts activate the anhydride for further transformations. wikipedia.org In the context of peroxide synthesis, certain metal oxides, such as MoO₂(acac)₂, have been shown to catalyze the formation of hydroperoxides from ketones and hydrogen peroxide, a principle that could be explored for related peroxide structures. organic-chemistry.org

The choice of solvent and strict temperature control are paramount in the synthesis of peroxydicarbonates due to their thermal instability. google.com Syntheses are often conducted at low temperatures, for instance between 0°C and 20°C, to ensure the stability of the product. google.com Cooling baths, such as acetone-dry ice, are utilized to maintain these low temperatures. google.com The reaction medium is often an aqueous solution, and homogenization of the mixture is crucial for achieving high yields, which can be upwards of 90%. google.com In some cases, biphasic solvent systems, such as dichloromethane (B109758) and water, are used to facilitate product separation and protect sensitive functional groups. nih.gov

Advanced Synthetic Techniques and Novel Precursors

Modern synthetic chemistry offers advanced techniques and novel starting materials that could be applied to the synthesis of this compound.

The electrosynthesis of peroxodicarbonate is a prime example of an advanced technique that offers a potentially safer and more environmentally friendly route compared to traditional chemical methods. nih.gov Continuous flow processes, as opposed to batch reactions, are also considered inherently safer for the production of potentially explosive compounds like organic peroxides and can lead to more consistent product quality. google.com

Recent research has identified novel precursors for anhydride synthesis. For instance, N-benzoylsaccharins can react with water in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form symmetrical anhydrides. organic-chemistry.org This approach could be adapted to generate the dianhydride linkages of the target molecule from a suitable saccharin-derived precursor containing the peroxydicarbonate core.

Lack of Scientific Literature Hinders Detailed Synthesis Report on this compound

The name "this compound" suggests a complex structure likely containing peroxide, dicarbonate, and anhydride functionalities. However, without accessible scientific studies, a thorough and authoritative discussion on its specific synthetic pathways, as requested, cannot be accurately constructed. The established scientific literature does not provide the necessary data to elaborate on the "Exploitation of Precursors for Targeted this compound Synthesis" or "Flow Chemistry and Continuous Synthesis Approaches."

Attempts to find information under alternative or related nomenclature have also been unsuccessful in yielding the specific synthetic details required for a scientifically rigorous article. The absence of such information in prominent chemical and scientific search engines indicates that "this compound" may be a highly specialized, niche compound with limited published research, or potentially a theoretical molecule not yet synthesized or characterized in detail in academic literature.

Given the strict requirement for scientifically accurate and well-sourced content, and the current unavailability of such information for "this compound," it is not possible to generate the requested article. Further research in specialized, proprietary databases or direct contact with chemical manufacturers listed as suppliers might be necessary to obtain the desired information.

Mechanistic Investigations of Diacetic Peroxydicarbonic Dianhydride Reactivity

Fundamental Reaction Mechanisms of Diacetic Peroxydicarbonic Dianhydride

The reactivity of this compound is governed by the inherent instability of the peroxide bond, which can undergo cleavage through distinct electronic redistribution pathways. These pathways dictate the nature of the reactive intermediates formed and, consequently, the subsequent reaction cascades.

Homolytic Cleavage and Radical Generation Pathways

The primary and most characteristic reaction pathway for peroxides is the homolytic cleavage of the weak oxygen-oxygen bond. In the case of this compound, this unimolecular dissociation is initiated by the input of energy, typically in the form of heat or ultraviolet light, to overcome the dissociation energy of the peroxide linkage.

This homolytic scission results in the formation of two identical acyloxycarboxy radicals. This initial step is crucial as it generates highly reactive radical species that can initiate a variety of subsequent chemical transformations. The generated radicals are resonance-stabilized to some extent, which influences their subsequent reactivity, including potential decarboxylation to form secondary radical species.

Equation 1: Homolytic Cleavage of this compound

Heterolytic Pathways and Ionic Species Formation

While less common for many organic peroxides under neutral conditions, heterolytic cleavage pathways can become significant in the presence of polar solvents, catalysts, or nucleophiles/electrophiles. For this compound, heterolytic scission of the O-O bond would lead to the formation of an ion pair, consisting of a cation and an anion.

The specific nature of these ionic species would depend on the electronic environment. This pathway is often facilitated by adjacent electron-withdrawing or electron-donating groups that can stabilize the resulting charges. The formation of such ionic intermediates opens up reaction channels distinct from radical chemistry, such as rearrangements and reactions with ionic partners.

Elucidation of Elementary Steps in Reaction Sequences

Understanding the complete reaction mechanism requires the elucidation of the elementary steps that follow the initial bond cleavage. For the radical pathway, these steps include:

Decarboxylation: The initially formed acyloxycarboxy radicals can undergo rapid decarboxylation, releasing carbon dioxide and generating new radical species.

Hydrogen Abstraction: The generated radicals can abstract hydrogen atoms from solvent or other substrate molecules, leading to the formation of stable products and new radicals.

Radical Combination: Two radical species can combine to form a stable, non-radical product. This is often a termination step in radical chain reactions.

Investigating these elementary steps often involves techniques such as electron paramagnetic resonance (EPR) spectroscopy for radical detection and computational modeling to map out the potential energy surfaces of the reaction pathways.

Kinetic Analyses of this compound Reactions

Kinetic studies are essential for quantifying the rates of reaction and understanding the factors that influence them. For this compound, this involves determining the reaction order, rate constants, and the effect of temperature on its decomposition.

Determination of Reaction Order and Rate Constants

The decomposition of many organic peroxides follows first-order kinetics, where the rate of reaction is directly proportional to the concentration of the peroxide. This is consistent with a unimolecular homolytic cleavage being the rate-determining step. The rate law can be expressed as:

Rate = k[this compound]

Where 'k' is the first-order rate constant. Experimental determination of the reaction order and the value of 'k' can be achieved by monitoring the concentration of the peroxide over time using techniques like titration or spectroscopy.

Table 1: Hypothetical Kinetic Data for the Decomposition of this compound at a Constant Temperature This interactive table allows for the exploration of how the concentration of this compound might change over time in a first-order decomposition reaction.

| Time (s) | Concentration (mol/L) |

| 0 | 0.100 |

| 60 | 0.085 |

| 120 | 0.072 |

| 180 | 0.061 |

| 240 | 0.052 |

| 300 | 0.044 |

Temperature Dependence and Arrhenius Parameters

The rate of decomposition of this compound is highly dependent on temperature. This relationship is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.

Ea is the activation energy, the minimum energy required for the reaction to occur.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

By measuring the rate constant at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from the slope and intercept of a plot of ln(k) versus 1/T (an Arrhenius plot). These parameters are crucial for predicting the stability and reactivity of the compound under various thermal conditions.

Table 2: Hypothetical Arrhenius Data for this compound Decomposition This interactive table shows how the rate constant for the decomposition of this compound could vary with temperature, allowing for the calculation of Arrhenius parameters.

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 323 | 0.00015 | 0.00310 | -8.80 |

| 333 | 0.00045 | 0.00300 | -7.71 |

| 343 | 0.00125 | 0.00292 | -6.68 |

| 353 | 0.00320 | 0.00283 | -5.74 |

Detailed scientific information, including specific research findings, data tables, and in-depth analysis regarding the mechanistic investigations of "this compound" reactivity, is not available in the public domain based on the conducted searches.

Applications of Diacetic Peroxydicarbonic Dianhydride in Polymerization Chemistry

Diacetic Peroxydicarbonic Dianhydride as a Polymerization Initiator

No specific data is available in the public domain regarding the efficacy of this compound as a free radical polymerization initiator.

There is no information in the public domain detailing the role or effectiveness of this compound in controlled/living radical polymerization systems.

Information regarding the impact of this compound on polymerization exothermicity and heat management is not available in publicly accessible literature.

Influence on Polymer Microstructure and Architecture

No research findings detailing the influence of this compound on monomer conversion and polymerization rate have been identified.

There is no available data on the use of this compound for the regulation of polymer molecular weight and dispersity.

Formation of Crosslinked Polymer Networks

Crosslinked polymers, also known as thermosets or polymer networks, exhibit high thermal stability, chemical resistance, and mechanical strength. The formation of these networks involves the creation of covalent bonds between polymer chains. Dianhydrides are effective crosslinking agents for polymers containing functional groups that can react with the anhydride (B1165640) moiety, such as hydroxyl or amine groups.

The reaction of a dianhydride with a polymer like polyvinyl alcohol (PVA) leads to the formation of ester linkages, resulting in a three-dimensional network. researchgate.net The density of this network, and consequently the material's properties, can be controlled by adjusting the concentration of the dianhydride. Increasing the degree of functionalization generally leads to denser polymer networks. researchgate.net This crosslinking process can alter the thermal properties of the original polymer, such as its glass transition and melting temperatures. researchgate.net

In the context of this compound, its two anhydride groups would be expected to react with suitable functional groups on polymer backbones, forming a crosslinked structure. The "peroxydicarbonic" core of this molecule is of particular interest. The peroxide linkage (-O-O-) is thermally or photolytically labile, meaning it can break to form free radicals. This dual functionality—anhydride groups for crosslinking and a peroxide group for radical initiation—suggests a unique potential for creating novel polymer architectures.

Table 1: Potential Crosslinking Reactions of this compound

| Reactant Polymer | Functional Group | Resulting Linkage | Potential Polymer Network Properties |

| Polyvinyl alcohol | Hydroxyl (-OH) | Ester | Increased thermal stability, reduced solubility |

| Polyamine | Amine (-NH2) | Imide | High strength, chemical resistance |

| Epoxy resin | Epoxide ring | Ester and Ether | Enhanced toughness and durability |

This table is a theoretical representation based on the known reactivity of dianhydrides and peroxy compounds.

Synthesis of Advanced Functional Polymers

The precise control over polymer architecture at the molecular level allows for the creation of materials with tailored properties. Initiators play a crucial role in this process, dictating the initiation, propagation, and termination steps of polymerization.

Preparation of Block and Graft Copolymers

Block and graft copolymers are composed of two or more different polymer chains linked together. These materials often exhibit unique properties arising from the microphase separation of the different polymer blocks. The synthesis of well-defined block and graft copolymers typically requires controlled polymerization techniques.

An initiator containing a labile bond, such as the peroxide group in this compound, can be used to synthesize block copolymers. The process would theoretically involve:

Initiating the polymerization of a first monomer using the radical species generated from the peroxide bond cleavage.

The resulting polymer chains would have anhydride end-groups originating from the initiator fragment.

These anhydride groups can then be used to initiate the polymerization of a second monomer or to react with a pre-existing polymer chain, forming a block or graft copolymer, respectively.

This approach allows for the combination of different polymer segments, potentially leading to materials with both the properties of a poly-ester (from the anhydride reaction) and a vinyl polymer (from the radical polymerization).

Functionalization of Polymer Chains through Initiator Design

The incorporation of specific functional groups into a polymer chain can impart desired properties such as reactivity, hydrophilicity, or biocompatibility. Using an initiator that carries these functional groups is a direct method for achieving end-functionalized polymers.

This compound, by its very nature, would introduce anhydride functionalities at the ends of the polymer chains it initiates. These anhydride groups are versatile chemical handles that can be further modified. For example, they can be hydrolyzed to carboxylic acids, which can then participate in a variety of subsequent reactions, including esterification, amidation, or salt formation. This opens up a pathway to a wide range of functional polymers.

Development of Specialty Polymers with Tunable Properties

The ability to tune the properties of a polymer is highly desirable for creating materials for specific applications. The unique hypothetical structure of this compound offers several avenues for tuning polymer properties.

The dual reactivity of this compound could allow for the synthesis of polymer networks where the crosslink density and the initial chain length can be independently controlled. The peroxide initiation would govern the primary chain formation, while the anhydride crosslinking would determine the network structure. This could lead to the development of specialty polymers with a precise balance of properties such as stiffness, toughness, and thermal resistance.

Furthermore, the "diacetic" part of the name suggests the presence of acetic acid-derived groups, which could influence the solubility and reactivity of the initiator itself, providing another handle for controlling the polymerization process.

Degradation Pathways of Diacetic Peroxydicarbonic Dianhydride

Thermal Degradation Mechanisms and Decomposition Products

The thermal decomposition of diacetyl peroxide has been the subject of numerous studies, both in the gaseous phase and in various solvents. acs.orgacs.org The primary step in the thermal degradation of organic peroxides is the homolytic cleavage of the weak oxygen-oxygen bond. rsc.orgwikipedia.org This bond has a dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol), which is significantly lower than that of C-C, C-H, and C-O bonds. wikipedia.org

In the case of diacetyl peroxide, thermal decomposition leads to the formation of acetyloxy radicals (CH₃COO•). These radicals can then undergo further reactions, primarily decarboxylation, to produce methyl radicals (•CH₃) and carbon dioxide (CO₂). rsc.org The process can be summarized by the following reactions:

(CH₃CO₂)₂ → 2 CH₃COO• CH₃COO• → •CH₃ + CO₂

The stability and reaction pathways of these radicals are influenced by the surrounding environment, such as the type of solvent used. acs.org The major products identified from the thermal decomposition of diacyl peroxides include esters and carbonates, which can be formed through cage recombination of the initial radicals. rsc.org For instance, the thermal decomposition of cyclopropaneacetyl peroxide yielded cyclopropylmethyl cyclopropaneacetate and cyclopropylmethyl cyclopropaneacetyl carbonate as major products. rsc.org

The rate of thermal decomposition is also highly dependent on temperature and the presence of catalysts. Transition metals such as cobalt, iron, and manganese can significantly accelerate the decomposition process, which can sometimes lead to explosive reactions. noaa.gov

Table 1: Thermal Decomposition Data for Selected Dialkyl Peroxides

| Peroxide | Decomposition Onset (°C) | Heat of Decomposition (kJ/mol) | Activation Energy (kJ/mol) |

| Dicumyl Peroxide (DCPO) | Lower Stability | Not Specified | Not Specified |

| tert-Butyl Cumyl Peroxide (TBCP) | Intermediate Stability | Not Specified | Not Specified |

| Diamyl Peroxide (DAPO) | Higher Stability | Not Specified | Not Specified |

| Di-tert-butyl Peroxide (DTBP) | Highest Stability | Not Specified | 139.5 +/- 14.4 |

This table, adapted from studies on various dialkyl peroxides, illustrates the range of thermal stabilities observed in organic peroxides. researchgate.net The activation energy for the thermal decomposition of these peroxides was calculated to be in a similar range. researchgate.net

Photochemical Degradation Pathways

The photochemical degradation of organic peroxides is initiated by the absorption of light, typically in the UV spectrum, which leads to the cleavage of the O-O bond. rsc.org This process is highly efficient and can generate radicals even at low temperatures. The initial step is the photo-excitation of the peroxide to an electronically excited state (S₁), which then dissociates into carbonyloxy radicals. rsc.org

(CH₃CO₂)₂ + hν → 2 CH₃COO• → 2 •CH₃ + 2 CO₂

Studies on the photodegradation of various organic compounds in the presence of hydrogen peroxide (H₂O₂) and a UV light source have demonstrated the high reactivity of the generated hydroxyl radicals (•OH). researchgate.netacs.org These radicals are powerful oxidizing agents that can degrade a wide range of organic pollutants. mdpi.com The efficiency of photochemical degradation is influenced by factors such as the wavelength of light, the concentration of the peroxide, and the presence of other substances in the medium. researchgate.netresearchgate.net For example, the photolysis of H₂O₂ is significantly more efficient at 222 nm than at 283 nm, leading to a higher quantum yield for the generation of hydroxyl radicals. mdpi.com

Table 2: Factors Influencing Photochemical Degradation

| Factor | Effect on Degradation Rate | Reference |

| Light Wavelength | Higher energy (shorter wavelength) light generally increases the rate of photolysis. | mdpi.com |

| Peroxide Concentration | An optimal concentration often exists; too high a concentration can lead to scavenging of radicals. | researchgate.net |

| pH of the Medium | Can affect the stability of the peroxide and the reactivity of radical species. | researchgate.net |

| Presence of Oxygen | Can participate in secondary reactions, sometimes enhancing degradation. | researchgate.net |

| Presence of Humic Substances | Can act as photosensitizers, enhancing degradation, or as radical scavengers, inhibiting it. | researchgate.net |

Hydrolytic Stability and Degradation in Aqueous Environments

Organic peroxides can undergo hydrolysis, although the rate of this reaction can vary significantly depending on the structure of the peroxide and the conditions of the aqueous environment. nih.gov The hydrolysis of diacetyl peroxide would involve the reaction with water to produce peracetic acid and acetic acid.

(CH₃CO₂)₂ + H₂O → CH₃COOOH + CH₃COOH

Further hydrolysis of peracetic acid would yield hydrogen peroxide and acetic acid.

CH₃COOOH + H₂O → H₂O₂ + CH₃COOH

The rate of hydrolysis is generally slow for many peroxides but can be accelerated by adding them to a cold 10% sodium hydroxide (B78521) solution. nih.gov The hydrolytic stability is also a key factor in the application of peroxide-based bleach activators like tetraacetylethylenediamine (B84025) (TAED), where the reaction with water and hydrogen peroxide leads to the formation of peracetic acid. rsc.org

The degradation of organic compounds in aqueous environments can also be influenced by advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals. mdpi.com The UV/H₂O₂ system is a common AOP used for the treatment of wastewater containing organic pollutants. researchgate.net

Mechanistic Studies of Oxidative Degradation

The oxidative degradation of organic compounds often involves free radical chain reactions. youtube.com In the context of organic peroxides, they can act as both the source of initial radicals and as targets for oxidative attack. The presence of transition metal ions can catalyze the decomposition of hydroperoxides, which are often impurities in organic peroxides, to form peroxy and alkoxy radicals. youtube.com These radicals can then initiate a cascade of oxidative reactions. youtube.com

The general mechanism of oxidative degradation can be broken down into three stages: initiation, propagation, and termination. youtube.com

Initiation: Formation of initial radicals, for example, through the metal-catalyzed decomposition of hydroperoxides (ROOH): ROOH + Mⁿ⁺ → RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺ ROOH + M⁽ⁿ⁺¹⁾⁺ → ROO• + H⁺ + Mⁿ⁺

Propagation: The initial radicals react with other molecules to form new radicals, propagating the chain reaction.

Termination: Radicals combine to form stable, non-radical products, terminating the chain reaction.

Studies on the oxidative degradation of various organic pollutants by hydrogen peroxide have shown that the process can lead to the formation of smaller organic acids, such as formic acid and acetic acid, and ultimately to mineralization (conversion to CO₂ and H₂O). oup.com The efficiency of oxidative degradation is highly dependent on the specific oxidant used, the presence of catalysts, and the reaction conditions. oup.comresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for Diacetic Peroxydicarbonic Dianhydride Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of chemical structures and reaction dynamics. For a molecule like diacetic peroxydicarbonic dianhydride, a multi-faceted spectroscopic approach is required to gain comprehensive insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would be fundamental. The ¹H NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons. The chemical shift of these protons would be influenced by the electronegative environment created by the adjacent carbonyl and peroxy groups.

Similarly, the ¹³C NMR spectrum would provide key information. Signals for the methyl carbons and, more importantly, the carbonyl carbons of both the anhydride (B1165640) and peroxydicarbonate moieties would be expected. The chemical shifts of these carbonyl carbons could help distinguish between the different carbonyl environments within the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could further confirm the connectivity of the molecule by establishing correlations between protons and carbons.

Mechanistic studies could also be performed using NMR. For instance, by monitoring the NMR spectrum over time at a controlled temperature, the decomposition of this compound could be observed. The disappearance of the parent compound's signals and the appearance of new signals corresponding to decomposition products would allow for the determination of reaction kinetics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and would require experimental verification.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Acetyl (CH₃) | 2.1 - 2.5 |

| ¹³C | Acetyl (CH₃) | 20 - 30 |

| ¹³C | Carbonyl (anhydride) | 160 - 175 |

| ¹³C | Carbonyl (peroxydicarbonate) | 150 - 165 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for identifying functional groups. For this compound, the most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations. Due to the presence of both anhydride and peroxydicarbonate groups, multiple strong absorption bands would be expected in the region of 1700-1850 cm⁻¹. The anhydride group typically shows two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. The peroxydicarbonate carbonyls would also contribute to this region.

The peroxide (O-O) bond, while notoriously weak in IR, may be observable in the Raman spectrum, typically in the 800-900 cm⁻¹ region. C-O stretching vibrations would also be present in the fingerprint region (1000-1300 cm⁻¹).

These techniques are also invaluable for real-time reaction monitoring. For example, using an attenuated total reflectance (ATR) IR probe, the formation of this compound from its precursors could be tracked by the appearance of its characteristic carbonyl bands. Conversely, its thermal or photochemical decomposition could be monitored by the disappearance of these bands and the growth of new bands corresponding to products such as acetic anhydride or carbon dioxide.

Table 2: Key IR and Raman Vibrational Frequencies for this compound Note: These are characteristic frequency ranges and may vary based on molecular environment.

| Functional Group | Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| C=O (Anhydride) | Asymmetric Stretch | IR | 1800 - 1850 |

| C=O (Anhydride) | Symmetric Stretch | IR | 1740 - 1790 |

| C=O (Peroxydicarbonate) | Stretch | IR | 1780 - 1820 |

| C-O | Stretch | IR/Raman | 1000 - 1300 |

| O-O | Stretch | Raman | 800 - 900 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

The peroxide bond in this compound is inherently weak and can cleave homolytically upon exposure to heat or UV light, forming radical intermediates. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize species with unpaired electrons, such as radicals.

The thermal or photochemical decomposition of this compound would likely proceed via the formation of acyloxycarboxy radicals (CH₃C(O)OOC(O)O•). These primary radicals could then undergo further reactions, such as decarboxylation, to form other radical species. EPR spectroscopy could be used to trap and identify these transient radicals. By analyzing the g-factor and hyperfine coupling constants from the EPR spectrum, the electronic structure and identity of the radical intermediates can be determined, providing crucial evidence for the decomposition mechanism.

Chromatographic Separation and Identification Methods

Chromatography is essential for separating the complex mixtures that can result from the synthesis or decomposition of this compound. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. While the parent this compound is likely too thermally labile to be analyzed directly by GC-MS, this technique is ideal for identifying its volatile decomposition products.

For the analysis of the parent compound and any non-volatile or thermally sensitive products, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase HPLC method, using a C18 column with a mobile phase such as an acetonitrile/water gradient, would likely be effective for separating this compound from its precursors and non-volatile degradation products.

Detection could be achieved using a UV detector, as the carbonyl groups would exhibit some UV absorbance. For more definitive identification, the HPLC system can be coupled to a mass spectrometer (LC-MS). Using a soft ionization technique like electrospray ionization (ESI), it is often possible to observe the molecular ion of the intact parent compound, confirming its molecular weight. MS/MS fragmentation of the parent ion could further provide structural information, corroborating data from other techniques like NMR and IR.

Calorimetric and Thermal Analysis Techniques

Calorimetric and thermal analysis techniques are crucial for understanding the thermal stability and decomposition kinetics of energetic materials like organic peroxides. These methods provide essential data for ensuring safe handling, storage, and application, particularly in polymerization processes.

Differential Scanning Calorimetry (DSC) for Kinetic Analysis of Decomposition and Polymerization

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal behavior of "this compound." By measuring the heat flow to or from a sample as a function of temperature or time, DSC can determine key parameters of its decomposition and its efficiency as a polymerization initiator.

In a typical DSC experiment for a diacyl peroxydicarbonate, the sample is heated at a constant rate, and the resulting thermogram reveals exothermic events corresponding to decomposition. The onset temperature of decomposition is a critical indicator of thermal stability. For many organic peroxides, decomposition is a highly exothermic process that can lead to a thermal runaway if not controlled. researchgate.net

The kinetic parameters of decomposition, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated from DSC data obtained at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis. These parameters are vital for predicting the rate of decomposition at various temperatures. Studies on related diacyl peroxides have shown that the decomposition can proceed through either a one-bond or a two-bond cleavage mechanism, influenced by the nature of the substituent groups. nih.gov

When used as an initiator for polymerization, the DSC thermogram will show an exotherm corresponding to the polymerization reaction, which typically follows the decomposition of the peroxide. The heat of polymerization can be quantified from the area under the exothermic peak, providing insights into the extent of the reaction.

Table 1: Illustrative DSC Data for a Generic Diacyl Peroxydicarbonate

| Parameter | Value | Unit |

| Onset Temperature (Decomposition) | 50 - 70 | °C |

| Peak Exotherm Temperature | 80 - 100 | °C |

| Heat of Decomposition (ΔHd) | 200 - 400 | J/g |

| Activation Energy (Ea) | 100 - 150 | kJ/mol |

Note: This data is representative of diacyl peroxydicarbonates and not specific to "this compound."

Thermogravimetric Analysis (TGA) in Decomposition Studies

Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature. For "this compound," TGA is instrumental in determining the temperature range of its decomposition and identifying the mass loss associated with the release of volatile decomposition products.

A typical TGA curve for an organic peroxide will show a significant mass loss step corresponding to its decomposition. The initial and final temperatures of this mass loss provide information on the thermal stability of the compound. The residue remaining at the end of the experiment can indicate the formation of non-volatile byproducts.

Combining TGA with techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition, providing valuable insights into the decomposition mechanism. For diacyl peroxydicarbonates, decomposition products often include carbon dioxide and other small organic fragments.

Table 2: Illustrative TGA Data for a Generic Diacyl Peroxydicarbonate

| Parameter | Value | Unit |

| Onset of Mass Loss | 50 - 70 | °C |

| Temperature of Maximum Mass Loss Rate | 80 - 100 | °C |

| Total Mass Loss | 95 - 100 | % |

| Primary Gaseous Products | CO2, alkanes | - |

Note: This data is representative of diacyl peroxydicarbonates and not specific to "this compound."

Rheological Characterization in Polymerization Processes

Rheology, the study of the flow and deformation of matter, is a critical tool for monitoring the progress of polymerization reactions initiated by "this compound." As monomers are converted into long-chain polymers, the viscosity of the reaction medium increases significantly. Rheological measurements can provide real-time information on this transformation.

In a polymerization process, a rheometer can be used to measure the change in viscosity as a function of time at a constant temperature. The initial viscosity of the monomer solution is typically low. Following the decomposition of the initiator and the onset of polymerization, a sharp increase in viscosity is observed. This increase continues until the reaction reaches a high degree of conversion or is terminated.

The rheological data can be used to determine the gel point, which is the point at which the polymerizing system transitions from a liquid to a solid-like gel. This is a critical parameter in many industrial polymerization processes. The final rheological properties of the polymer, such as its melt viscosity, are also important for its subsequent processing. Studies on polymers created using organic peroxide initiators have shown that the rheological behavior is closely linked to the molecular structure of the resulting polymer. researchgate.net

Table 3: Illustrative Rheological Data for a Polymerization Initiated by a Generic Diacyl Peroxydicarbonate

| Time (min) | Viscosity (Pa·s) | State |

| 0 | 0.1 | Monomer Solution |

| 10 | 1 | Onset of Polymerization |

| 20 | 100 | Viscous Polymer Solution |

| 30 | 10000 | Gel Point |

| 60 | >100000 | Solid Polymer |

Note: This data is representative and not specific to a process using "this compound."

Theoretical and Computational Chemistry Approaches to Diacetic Peroxydicarbonic Dianhydride Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the reactivity of diacyl peroxides, particularly the cleavage of the weak oxygen-oxygen bond, which is central to their function as radical initiators. rsc.org

Density Functional Theory (DFT) has proven to be a powerful and efficient method for calculating the ground-state geometries, rotational constants, reaction barrier heights, and vibrational frequencies of diacyl peroxides and their decomposition products. Functionals such as B3LYP are commonly employed for these purposes. nih.gov DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving diacyl peroxides, allowing for the identification and characterization of transition states. For example, DFT has been used to study the decomposition of various organic peroxides, providing insights into the principal reaction channels and the structure and reactivity of intermediate carbonyloxy radicals.

Interactive Table: Calculated Ground State Properties of Diacetyl Peroxide (Representative Diacyl Peroxide)

| Property | Calculated Value | Method |

|---|---|---|

| O-O Bond Length (Å) | 1.457 | B3LYP/6-31G(d) |

| C=O Bond Length (Å) | 1.189 | B3LYP/6-31G(d) |

| C-O Bond Length (Å) | 1.395 | B3LYP/6-31G(d) |

| C-C Bond Length (Å) | 1.501 | B3LYP/6-31G(d) |

| O-O-C Angle (°) | 110.2 | B3LYP/6-31G(d) |

For higher accuracy in energetic calculations, ab initio molecular orbital theories are employed. Methods like the Gaussian-2 (G2) theory and Complete Basis Set (CBS) methods provide reliable bond dissociation enthalpies (BDEs). acs.orgwayne.eduwayne.edu For instance, high-level ab initio calculations have been used to reassess the O-O bond dissociation energies of various peroxides, revealing that the bond energy is sensitive to the molecular environment. acs.orgwayne.edu G2(MP2) calculations, for example, have determined the bond dissociation enthalpy of diacetyl peroxide to be 38 kcal/mol. acs.orgwayne.edu These high-accuracy calculations are crucial for understanding the thermodynamics of peroxide decomposition.

Interactive Table: Calculated Bond Dissociation Enthalpies (BDEs) for Representative Peroxides

| Compound | BDE (O-O) in kcal/mol | Computational Method |

|---|---|---|

| Hydrogen Peroxide (HOOH) | 50 | G2 |

| Methyl Hydroperoxide (CH₃OOH) | 45 | G2 |

| Dimethyl Peroxide (CH₃OOCH₃) | 39 | G2 |

| Diacetyl Peroxide | 38 | G2(MP2) |

Molecular Dynamics Simulations of Diacetic Peroxydicarbonic Dianhydride Interactions in Solution

While specific molecular dynamics (MD) simulations for this compound are not available, MD simulations of related organic peroxides, such as hydrogen peroxide and benzoyl peroxide, in solution provide significant insights into their behavior. rsc.orgnih.govmdpi.com These simulations can reveal how solvent molecules arrange around the peroxide, the nature of intermolecular interactions like hydrogen bonding, and the conformational dynamics of the peroxide molecule in the condensed phase. rsc.orgnih.gov For instance, first-principles MD simulations of aqueous hydrogen peroxide have shown fluctuations in the dihedral angle and distinct hydrogen bonding configurations within the first solvation shell. rsc.org Such studies are crucial for understanding solvent effects on the stability and reactivity of peroxides. acs.org

Computational Modeling of Polymerization Processes Initiated by this compound

Diacyl peroxides are widely used as initiators in free-radical polymerization. researchgate.netresearchgate.net Computational modeling of these processes can simulate the kinetics and mechanisms of polymerization, including the initiation, propagation, and termination steps. researchgate.netuva.nlcam.ac.uk Models can incorporate factors such as chain transfer to the initiator, which is important for controlling the molecular weight of the resulting polymers. researchgate.net For example, mathematical models have been developed to simulate the polymerization of monomers like styrene (B11656) and dimethacrylates initiated by benzoyl peroxide. researchgate.netresearchgate.net These models, often solved using methods like statistical moments, can predict process variables such as monomer conversion and average molecular weights, showing fair agreement with experimental data. researchgate.net

Structure-Reactivity Relationship Predictions from Computational Models

Computational models are invaluable for establishing quantitative structure-reactivity relationships (QSRRs). rsc.orgcopernicus.org By systematically modifying the structure of diacyl peroxides in silico and calculating properties such as bond dissociation energies and activation energies for decomposition, it is possible to predict how changes in substituent groups will affect the reactivity of the peroxide. For example, computational studies have shown that the presence of electron-withdrawing or electron-donating groups can significantly alter the stability of the O-O bond and the resulting radicals. This predictive capability is essential for designing novel initiators with tailored decomposition kinetics for specific polymerization applications.

Future Research Directions and Emerging Opportunities in Diacetic Peroxydicarbonic Dianhydride Chemistry

Design and Synthesis of Novel Peroxydicarbonic Dianhydride Derivatives with Tailored Reactivity

The development of novel diacyl peroxide derivatives is a key area of research aimed at fine-tuning the reactivity and selectivity of these compounds for specific applications. Diacyl peroxides are versatile reagents that can be synthesized from their corresponding carboxylic acids and are widely used as radical initiators. rsc.org The reactivity of these peroxides can be tailored by modifying their chemical structure.

Future research in this area is directed towards several promising avenues:

Synthesis of Asymmetrical Diacyl Peroxides : By reacting two different symmetrical acid anhydrides with hydrogen peroxide, it is possible to generate a mixture of three different diacyl peroxides: two symmetrical and one unsymmetrical. For instance, combining acetic anhydride (B1165640) and isobutyric anhydride can yield diacetyl peroxide, diisobutyryl peroxide, and the asymmetrical acetyl isobutyryl peroxide. google.com This approach allows for the creation of initiators with customized decomposition rates.

Development of Cyclic Diacyl Peroxides : Preliminary studies on cyclic diacyl peroxides have revealed novel and superior reactivities compared to their acyclic counterparts. thieme-connect.de These cyclic structures can lead to reactions under milder, metal-free conditions with higher yields and improved selectivities. thieme-connect.de Further exploration into the synthesis and reactivity of these cyclic derivatives could unlock new applications.

In-situ Generation : Research into the in-situ formation of diacyl peroxides during polymerization processes is gaining traction. google.com This method, where an anhydride and a peroxy compound are dosed continuously during the reaction, offers better control over the polymerization rate and the properties of the final polymer. google.comalfachemic.com

The design of these novel derivatives often involves a trade-off between reactivity and stability. The data table below illustrates the properties of some common diacyl peroxides, highlighting the influence of their structure on their characteristics.

| Peroxide Name | Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Diacetyl Peroxide | (CH₃CO₂)₂ | 118.09 | Highly reactive, sensitive to shock when pure. wikipedia.orggoogle.com |

| Dibenzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | More stable than diacetyl peroxide, widely used initiator. alfachemic.comillinois.edu |

| Succinyl Peroxide | (C₄H₄O₃)₂ | 200.12 | Can be synthesized from bio-based sources. cnr.it |

| Dilauroyl Peroxide | [CH₃(CH₂)₁₀CO]₂O₂ | 398.63 | A more stable, solid peroxide used at higher temperatures. |

This table is generated based on information from multiple sources.

Exploration of Diacetyl Peroxydicarbonic Dianhydride in Sustainable Polymer Synthesis

The push towards green chemistry has spurred research into more sustainable methods for polymer synthesis. dntb.gov.ua Diacetyl peroxide and its derivatives play a role in this transition, primarily as initiators in free-radical polymerization. alfachemic.com The development of bio-based peroxides is a significant step towards creating more environmentally friendly plastics.

Key research directions include:

Bio-based Peroxide Initiators : A notable advancement is the synthesis of succinyl peroxide from waste biomass, such as soy husks. cnr.it This bio-based peroxide has been successfully tested as a polymerizing agent for methacrylates and in styrene-free resins, offering a renewable alternative to fossil-fuel-based initiators. cnr.it

Sustainable Formulations : Research is also focused on developing sustainable formulations for peroxide-based hardeners used in adhesives and resins. cnr.it This includes creating pastes with a high bio-based carbon content, reducing the reliance on petrochemicals. cnr.it

Improving Efficiency : The efficiency of polymerization can be enhanced by optimizing the initiator system. This includes the use of redox initiators, which combine peroxides with amines to lower the decomposition activation energy, allowing polymerization to occur at lower temperatures. alfachemic.com This not only saves energy but can also improve the properties of the resulting polymer. alfachemic.com

The use of antioxidants is also a critical aspect of sustainable polymer systems, as they prevent degradation during processing and use. mdpi.comresearchgate.net Research in this area is exploring sustainable, bio-based antioxidants derived from phenolic acids. mdpi.com

Integration of Diacetic Peroxydicarbonic Dianhydride in Advanced Materials for Specialized Applications

Diacetyl peroxide is a valuable tool in the creation of a wide range of plastics and resins due to its role as a catalyst and initiator. google.comnih.gov It is often used in a diluted solution, for example, a 25% solution in dimethyl phthalate, to ensure safer handling and transport. nih.govgoogle.com This makes it suitable for various polymerization operations where the presence of a plasticizer is not detrimental. google.com

The applications of diacetyl peroxide in advanced materials include:

Polymer Resins : It is employed to promote the polymerization in the manufacture of certain plastics, contributing to the production of materials with specific properties. nih.gov

Medical Polymers : In the medical field, peroxide initiators are crucial for producing materials like dental resins and bone cement. alfachemic.comillinois.edu For instance, benzoyl peroxide, a related diacyl peroxide, is a key component in the formulation of bone cement, where it initiates the polymerization of methyl methacrylate. illinois.edu

Self-Healing Materials : An emerging application for peroxide initiators is in the development of self-healing polymers. illinois.edu In these systems, microcapsules containing a peroxide initiator are embedded in a polymer matrix. When a crack forms, the capsules rupture, releasing the initiator and triggering a polymerization reaction that repairs the damage. illinois.edu

The choice of initiator is critical for these specialized applications and is based on factors like reactivity, thermal stability, and compatibility with the polymer system. illinois.edu

Addressing Open Questions in Decomposition and Reaction Mechanism Elucidation

The thermal decomposition of diacetyl peroxide is a complex process that has been the subject of numerous studies. researchgate.netacs.org Understanding this mechanism is crucial for controlling polymerization reactions and ensuring the safe handling of the compound. The decomposition is known to proceed via a free-radical mechanism. researchgate.net

Key aspects of the decomposition and areas for future research include:

Decomposition Products : The thermal decomposition of diacetyl peroxide in the gaseous phase primarily yields methyl radicals and carbon dioxide. In the presence of a substrate like diacetyl, the decomposition products include methane, carbon monoxide, and ketene. researchgate.net

Reaction Kinetics : The decomposition is a first-order reaction, and its rate is influenced by temperature and pressure. researchgate.netacs.org However, some aspects, such as the high-frequency factor observed in the decomposition of diacetyl, are not yet fully explained by current free-radical schemes. researchgate.net

Influence of Solvents : The solvent can play a significant role in the decomposition pathway and the reactivity of the resulting radicals. Further research is needed to fully understand these solvent effects.

Self-Accelerating Decomposition : A critical safety concern with organic peroxides is their potential for self-accelerating decomposition, where the heat generated by the decomposition cannot be dissipated quickly enough, leading to a runaway reaction. americanchemistry.com Understanding the factors that trigger this, such as temperature and contamination, is essential for preventing accidents. americanchemistry.comfsu.edu

Further research, potentially aided by advanced computational modeling and experimental techniques, is needed to fully elucidate the intricate details of the decomposition mechanism of diacetyl peroxide and other diacyl peroxides. This knowledge will enable more precise control over their reactivity and enhance their safe application in various fields.

Table of Compound Names

| Common Name/Synonym | IUPAC Name |

| Diacetyl Peroxide | Acetic Peroxyanhydride |

| Benzoyl Peroxide | Dibenzoyl Peroxide |

| Succinyl Peroxide | Succinyl Peroxide |

| Dilauroyl Peroxide | Dodecanoyl Peroxide |

| Diisobutyryl Peroxide | 2-Methylpropanoyl 2-methylpropaneperoxoate |

| Acetyl Isobutyryl Peroxide | Acetyl 2-methylpropaneperoxoate |

| Methyl Methacrylate | Methyl 2-methylpropenoate |

This table provides a reference for the chemical names mentioned in the article.

Q & A

Basic: What experimental methodologies are recommended for synthesizing diacetic peroxydicarbonic dianhydride with high purity for polymer applications?

Methodological Answer:

Synthesis should prioritize controlled anhydride reactions under inert conditions to avoid hydrolysis or side reactions. For high-purity yields, solvent-free reactive extrusion techniques (e.g., as demonstrated for polyimide synthesis using PMDA and BTDA ) can be adapted. Key steps include:

- Precursor purification : Sublimation or recrystallization of monomers (e.g., as done for BPDA and ODA in aerogel synthesis ).

- Stoichiometric control : Use molar ratios validated for structurally similar dianhydrides (e.g., 4:6 ratios of ether/fluorine anhydrides in polyimide films ).

- In-situ monitoring : Employ FTIR or NMR to track imidization kinetics and confirm anhydride integrity .

Basic: How can researchers characterize the structural and thermal stability of this compound-derived polymers?

Methodological Answer:

Combine spectroscopic and thermomechanical analyses:

- Spectroscopy : Use FTIR to confirm carbonyl stretching bands (1,720–1,780 cm) and NMR to resolve anhydride ring integrity .

- Thermal stability : Conduct TGA under nitrogen to assess decomposition thresholds (e.g., PMDA-based polyimides show >500°C stability ).

- Mechanical properties : Measure tensile strength and elongation at break via ASTM D882, noting improvements from copolymer ratios (e.g., 135.3 MPa strength at 4:6 ether/fluorine anhydride ratios ).

Advanced: How can computational modeling optimize the design of copolymers incorporating this compound?

Methodological Answer:

Integrate molecular dynamics (MD) and density functional theory (DFT) to predict copolymer behavior:

- MD simulations : Model chain packing and flexibility (e.g., BPADA-enhanced films showed 109.6% higher tensile strength via MD ).

- DFT for reactivity : Calculate electron affinity and orbital interactions to guide monomer selection (e.g., fluorine substitution in 6FDA improves thermal stability ).

- Machine learning : Train models on existing dianhydride/diamine libraries (e.g., 8M hypothetical polyimides predicted for performance ).

Advanced: What strategies resolve contradictions in copolymer property data (e.g., optical vs. thermal performance)?

Methodological Answer:

Systematically vary copolymer composition and feeding methods:

- Feed ratio optimization : Non-fluorinated BPDA increases thermal stability but reduces transmittance (e.g., 68.97% BPDA in 6FDA-based films balances properties ).

- Sequential vs. random copolymerization : Sequential addition of monomers enhances phase separation, improving mechanical flexibility (e.g., BPDA/TFMB systems ).

- Data normalization : Use dimensionless parameters (e.g., T/transmittance ratios) to compare trade-offs quantitatively .

Advanced: How does hydrolytic stability of this compound compare to other reactive dianhydrides?

Methodological Answer:

Assess via accelerated aging tests and computational reactivity:

- Hydrolysis kinetics : Expose to controlled humidity (e.g., PMDA converts to pyromellitic acid at >60% RH ).

- Electrophilicity : Compare carbonyl carbon reactivity using DFT (fluorinated dianhydrides like 6FDA resist hydrolysis due to electron-withdrawing groups ).

- Stabilization strategies : Incorporate hydrophobic co-monomers (e.g., ether-linked BPADA reduces moisture uptake ).

Basic: What are critical considerations when designing experiments to study dianhydride reaction kinetics?

Methodological Answer:

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant ):

- Kinetic monitoring : Use NMR or DSC to track imidization rates (e.g., solvent-free systems show autocatalytic behavior ).

- Control variables : Fix temperature (±1°C) and purge oxygen to prevent side reactions .

- Replicate industrial conditions : Test under shear stress (e.g., reactive extrusion mimics industrial processing ).

Advanced: How can mixed-methods research address gaps in dianhydride application studies (e.g., aerospace vs. electronics)?

Methodological Answer:

Combine qualitative and quantitative approaches:

- Literature meta-analysis : Identify trends in fluorinated vs. non-fluorinated dianhydride performance across 40+ studies .

- Case studies : Compare failure modes in aerospace composites (high thermal stress) vs. flexible displays (cyclic bending) .

- Triangulation : Validate computational predictions (e.g., ML-derived polyimides ) with experimental tensile/thermal data.

Advanced: What methodologies ensure reproducibility in synthesizing dianhydride-based polymers?

Methodological Answer:

Follow ASTM/ISO protocols and document rigorously:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.